molecular formula C7H4Cl3NO2 B1499887 2-Amino-3,4,5-trichlorobenzoic acid CAS No. 50419-72-2

2-Amino-3,4,5-trichlorobenzoic acid

Cat. No.: B1499887
CAS No.: 50419-72-2
M. Wt: 240.5 g/mol
InChI Key: BKLCGTIBUBSYTR-UHFFFAOYSA-N
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Description

2-Amino-3,4,5-trichlorobenzoic acid is an organic compound with the molecular formula C7H4Cl3NO2. It is characterized by the presence of an amino group (-NH2) and three chlorine atoms attached to the benzene ring, along with a carboxylic acid group (-COOH). This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4,5-trichlorobenzoic acid typically involves the chlorination of benzoic acid derivatives followed by nitration and subsequent reduction. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) and nitric acid (HNO3) under controlled temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,4,5-trichlorobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed in anhydrous ether.

  • Substitution: Halogenation reactions are carried out using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Produces carboxylic acids and their derivatives.

  • Reduction: Yields amines and amides.

  • Substitution: Results in the formation of halogenated derivatives.

Scientific Research Applications

2-Amino-3,4,5-trichlorobenzoic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and biological pathways.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-3,4,5-trichlorobenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes.

Comparison with Similar Compounds

2-Amino-3,4,5-trichlorobenzoic acid is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-Amino-3,4,5-trimethoxybenzoic acid: Contains methoxy groups instead of chlorine atoms.

  • 2,3,5-Trichlorobenzoic acid: Lacks the amino group present in this compound.

These compounds differ in their functional groups and chemical properties, making this compound distinct in its applications and reactivity.

Properties

IUPAC Name

2-amino-3,4,5-trichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO2/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLCGTIBUBSYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670473
Record name 2-Amino-3,4,5-trichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50419-72-2
Record name 2-Amino-3,4,5-trichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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